2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde oxime
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Overview
Description
“2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde oxime” is a chemical compound with the molecular formula C12H8ClNOS . It has a molecular weight of 249.72 . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8ClNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-8H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The melting point of “this compound” is between 86-88 degrees Celsius .Scientific Research Applications
Chemiluminescence and Oxidation Studies
Research has explored the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These compounds, related by their sulfur functionalities, exhibit thermally stable properties and produce light under certain conditions. Their synthesis and the effects of their sulfur modifications on chemiluminescence provide insights into potential applications in analytical chemistry and sensor technologies (Watanabe et al., 2010).
Organic Synthesis and Complex Formation
Another study focuses on the synthesis of aromatic diketoximes and their complexes with nickel salts . Oximes, including those with complex heterocyclic and aromatic substituents, play a crucial role in fine organic synthesis due to their ability to undergo a variety of reactions and form complexes with metal salts. This research underscores the versatility of oximes in synthetic chemistry and their potential applications in developing new materials and catalysts (Musaev et al., 2020).
Catalytic Oxidation
The catalytic activity of oxo-rhenium complexes in the oxidation of alcohols to aldehydes and ketones using a sulfoxide as an oxidant agent is another area of interest. This research highlights the efficiency and selectivity of these complexes in catalyzing alcohol oxidation, with potential applications in the synthesis of fine chemicals and pharmaceuticals (Sousa et al., 2013).
Reactivity Towards Nucleophiles
The synthesis and study of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles provide valuable information on the functionalization of benzo[b]thiophene derivatives. Such studies are crucial for the development of novel organic compounds with potential applications in drug discovery and material science (Pouzet et al., 1998).
Antiviral Activity and Material Science
Further research includes the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. This study not only showcases the potential of these compounds in medicinal chemistry, particularly as antiviral agents, but also highlights their synthesis pathway which could be adapted for the development of other therapeutically relevant compounds (Chen et al., 2010).
Environmental Applications
The photodegradation of polychlorinated diphenyl sulfides on silica gel surfaces underlines the environmental applications of such compounds. Investigating the degradation pathways and the role of reactive oxygen species in the process provides insights into the removal of persistent organic pollutants from the environment (Ge et al., 2019).
Safety and Hazards
properties
IUPAC Name |
(NE)-N-[[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2OS/c13-10-3-5-11(6-4-10)17-12-9(8-15-16)2-1-7-14-12/h1-8,16H/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHNXLMYDOJIGJ-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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